3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of dicationic molten salts as catalysts. For example, a tropine-based dicationic molten salt can be used to catalyze the reaction, resulting in high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfonyl derivatives, while substitution reactions may produce various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Medicine: It is being explored for its therapeutic potential in various medical applications.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and other biological molecules, leading to various biochemical effects. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Triazolo[4,3-a]pyrimidine derivatives: These compounds have a fused triazole ring, which imparts different chemical properties and reactivity.
Uniqueness
3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its sulfonyl chloride group, in particular, makes it highly reactive and suitable for various chemical transformations .
Properties
CAS No. |
1334148-79-6 |
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Molecular Formula |
C11H12ClN3O4S |
Molecular Weight |
317.75 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClN3O4S/c1-3-4-15-9-8(10(16)14(2)11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,3-4H2,1-2H3 |
InChI Key |
GTDFCKZZZXZDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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